

comparative study of the biological activity of 4-Bromothiobenzamide analogs

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Compound of Interest

Compound Name: **4-Bromothiobenzamide**

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A Comparative Study on the Biological Activity of **4-Bromothiobenzamide** Analogs

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **4-Bromothiobenzamide** Analogs with Supporting Experimental Data.

This guide provides a comparative analysis of the biological activities of **4-Bromothiobenzamide** and its analogs, drawing upon a range of studies to highlight their potential in various therapeutic areas. The following sections summarize quantitative biological data, detail the experimental protocols used in these key studies, and visualize relevant biological pathways and experimental workflows.

Quantitative Biological Activity Data

The biological activities of **4-Bromothiobenzamide** analogs are summarized below, categorized by their therapeutic potential.

Anticancer Activity

A number of **4-Bromothiobenzamide** analogs have been investigated for their cytotoxic effects against various cancer cell lines. The data, including IC₅₀ and EC₅₀ values, are presented in the table below.

Compound ID/Derivative	Target Cell Line	Assay	Activity (IC50/EC50 in μ M)
Thiobenzanilide Derivatives			
Compound 17	A375 (Melanoma)	MTT	11.8[1]
Compound 15	MCF-7 (Breast Cancer)	MTT	43[1]
Doxorubicin (Control)	A375 (Melanoma)	MTT	6.0[1]
Tamoxifen (Control)	MCF-7 (Breast Cancer)	MTT	30.0[1]
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives			
d6	MCF-7 (Breast Cancer)	SRB	38.0[2]
d7	MCF-7 (Breast Cancer)	SRB	40.6[2]
3/4-bromo benzohydrazide Derivative			
Compound 22	HCT116 (Colon Cancer)	Not Specified	1.20[3]
Tetrandrine (Control)	HCT116 (Colon Cancer)	Not Specified	1.53[3]
5-Fluorouracil (Control)	HCT116 (Colon Cancer)	Not Specified	4.6[3]
4-Methylbenzamide Derivatives			

Compound 7	K562 (Leukemia)	Not Specified	2.27[4]
HL-60 (Leukemia)	Not Specified	1.42[4]	
OKP-GS	Not Specified	4.56[4]	
Compound 10	K562 (Leukemia)	Not Specified	2.53[4]
HL-60 (Leukemia)	Not Specified	1.52[4]	
OKP-GS	Not Specified	24.77[4]	
2,3-Dihydropyrido[2,3-d]pyrimidin-4-one Derivatives			
Compound 7a	NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)	Not Specified	Higher cytotoxicity than Doxorubicin[5]
Compound 7d	NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)	Not Specified	Higher cytotoxicity than Doxorubicin[5]
Pyrrolo[2,1-b][6] [7]benzothiazole Derivatives			
Compound 9a	NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)	Not Specified	Higher cytotoxicity than Doxorubicin[5]
Compound 9d	NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)	Not Specified	Higher cytotoxicity than Doxorubicin[5]

Antimicrobial Activity

Several analogs have demonstrated promising activity against a spectrum of bacterial and fungal pathogens. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are detailed below.

Compound ID/Derivative	Target Organism	Assay	Activity (MIC/MBC in μ g/mL or μ M)
(N-1-(Methylglucosaminocarbonothioyl)-4-bromobenzamide) Copper(II) Complex	Staphylococcus aureus	Not Specified	MIC: 31 μ g/mL[8]
Bacillus subtilis	Not Specified	MIC: 8 μ g/mL[8]	
N-(4-(4-bromophenyl)thiazol-2-yl) derivatives	Gram-positive bacteria	Not Specified	MIC: 10–25 μ M[2]
3/4-bromo benzohydrazide Derivative	Not Specified	Not Specified	pMICam: 1.67 μ M/mL (Compound 12)[3]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives			
Compound 5a	XDR S. Typhi	Agar well diffusion	MIC: 50 mg/mL, MBC: 100 mg/mL[9]
Compound 5b	XDR S. Typhi	Agar well diffusion	MIC: 25 mg/mL, MBC: 50 mg/mL[9]
Compound 5c	XDR S. Typhi	Agar well diffusion	MIC: 12.5 mg/mL, MBC: 25 mg/mL[9]
Compound 5d	XDR S. Typhi	Agar well diffusion	MIC: 6.25 mg/mL, MBC: 12.5 mg/mL[9]
2,3-Dihydropyrido[2,3-d]pyrimidin-4-one Derivatives			
Compound 7a, 7d	Bacteria and Fungi	Not Specified	Higher activity than Cefotaxime and

[Fluconazole\[5\]](#)[Pyrrolo\[2,1-b\]\[6\]](#)[\[7\]benzothiazole](#)

Derivatives

Compound 9a, 9d

Bacteria and Fungi

Not Specified

Higher activity than

Cefotaxime and

[Fluconazole\[5\]](#)

Enzyme Inhibitory Activity

The inhibitory effects of **4-Bromothiobenzamide** analogs on various enzymes have been explored, suggesting their potential as targeted therapeutic agents.

Compound ID/Derivative	Target Enzyme	Assay	Activity (IC50 in μ M or % Inhibition)
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides	Acetylcholinesterase (AChE), α -glucosidase	Not Specified	Data available in full study[10]
N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivative	Alkaline Phosphatase	Not Specified	IC50: $1.469 \pm 0.02 \mu$ M (Compound 5d)[9]
4-Methylbenzamide Derivatives			
Compound 7	PDGFR α , PDGFR β	Not Specified	36–45% inhibition at 1 μ M[4]
Compound 9	PDGFR α , PDGFR β	Not Specified	36–45% inhibition at 1 μ M[4]
Compound 10	PDGFR α , PDGFR β	Not Specified	36–45% inhibition at 1 μ M[4]
4-(Arylaminomethyl)benzamide Derivatives			
Analogue 11	EGFR	Not Specified	91% inhibition at 10 nM[11]
Analogue 13	EGFR	Not Specified	92% inhibition at 10 nM[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and is widely employed to measure the cytotoxicity of potential medicinal agents.[\[1\]](#)[\[12\]](#)

- Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
- Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Agar Well Diffusion Method for Antibacterial Activity

This method is used to assess the antimicrobial activity of a substance against a test organism.
[\[9\]](#)

- Culture Preparation: Prepare a standardized inoculum of the test bacterium.
- Agar Plate Inoculation: Evenly spread the bacterial inoculum over the surface of an agar plate.
- Well Creation: Create wells of a specific diameter in the agar plate using a sterile cork borer.
- Compound Application: Add a defined volume of the test compound solution at various concentrations into the wells.
- Incubation: Incubate the plates under appropriate conditions for the test organism.

- Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

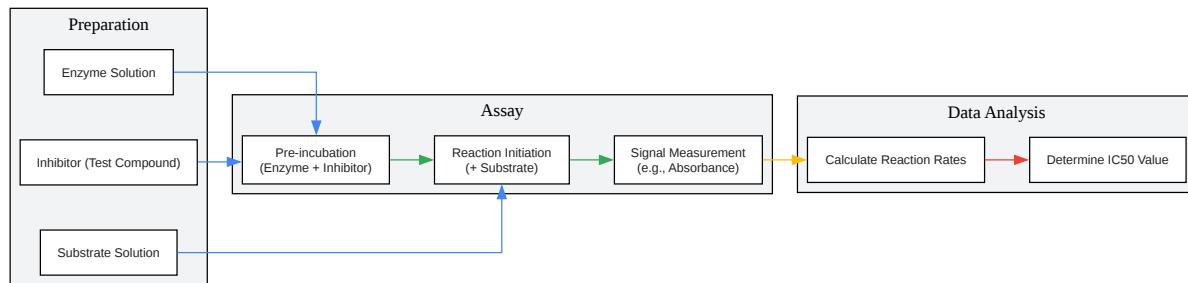
Enzyme Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.[\[7\]](#)

- Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
- Inhibitor Preparation: Prepare serial dilutions of the test compound (inhibitor).
- Reaction Mixture: In a suitable reaction vessel (e.g., a 96-well plate), combine the enzyme solution with various concentrations of the inhibitor and pre-incubate for a set period.
- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
- Activity Measurement: Monitor the progress of the reaction over time by measuring a specific signal (e.g., change in absorbance, fluorescence) that is proportional to the product formation or substrate consumption.
- Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

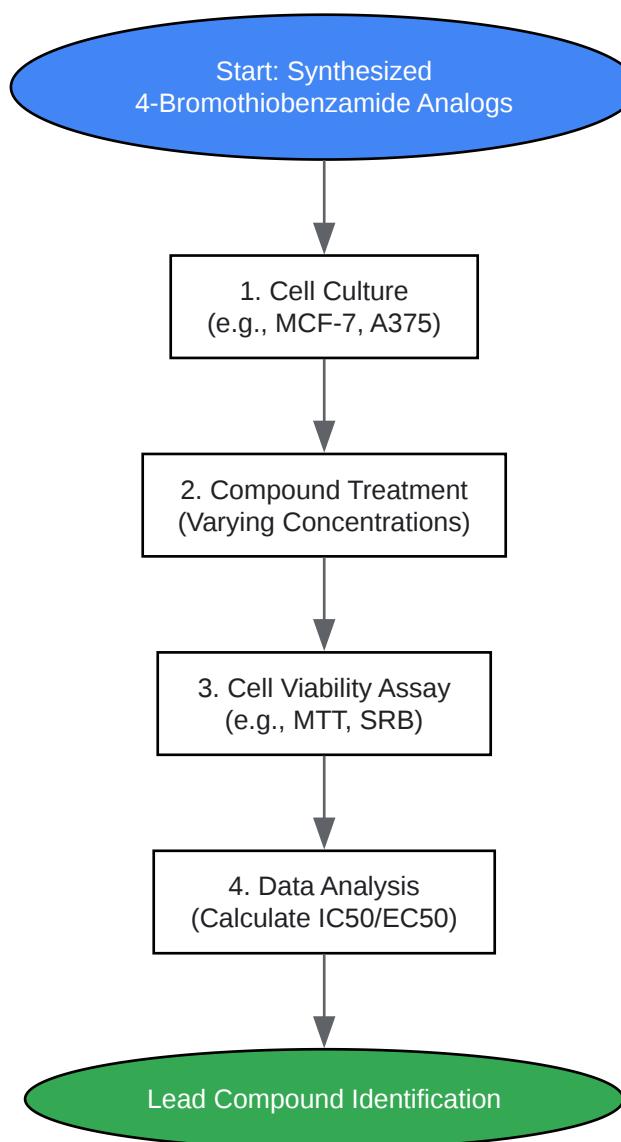
Visualizations

The following diagrams illustrate key concepts and workflows related to the biological evaluation of **4-Bromothiobenzamide** analogs.



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Caption: Workflow for a typical enzyme inhibition assay.



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Caption: General workflow for anticancer screening of compounds.



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Caption: Mechanism of action for tyrosine kinase inhibitors.

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